(3R)-3-Amino-3-(oxolan-2-yl)propanoic acid, also known as 2-amino-3-(oxolan-2-yl)propanoic acid, is a chiral amino acid with the molecular formula and a molecular weight of approximately 159.19 g/mol. This compound features an oxolane (tetrahydrofuran) ring, which contributes to its unique structural properties. The presence of the amino group and the oxolane moiety makes it an interesting subject of study in both organic chemistry and biochemistry.
These reactions are influenced by the specific conditions and reagents used, leading to various products depending on the pathway chosen .
The biological activity of (3R)-3-Amino-3-(oxolan-2-yl)propanoic acid is primarily related to its role as a potential neurotransmitter or neuromodulator. Compounds with similar structures have been studied for their effects on synaptic transmission and neuroprotection. Preliminary studies suggest that this compound may interact with specific receptors in the central nervous system, although detailed mechanisms remain to be fully elucidated .
Synthesis of (3R)-3-Amino-3-(oxolan-2-yl)propanoic acid can be achieved through various methods:
These synthetic routes are optimized for yield and purity in both laboratory and industrial settings .
(3R)-3-Amino-3-(oxolan-2-yl)propanoic acid has potential applications in several fields:
Interaction studies involving (3R)-3-Amino-3-(oxolan-2-yl)propanoic acid focus on its binding affinity with various receptors and enzymes. Research indicates that it may modulate neurotransmitter release and influence synaptic plasticity. Further studies are needed to clarify its role in cellular signaling pathways and its potential therapeutic effects in neurological conditions .
Several compounds share structural similarities with (3R)-3-Amino-3-(oxolan-2-yl)propanoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-4-methylthio-butanoic acid | C5H11NO2S | Contains a methylthio group; involved in protein synthesis. |
| 2-Amino-3-hydroxybutanoic acid | C4H9NO3 | Hydroxy group enhances solubility; studied in metabolic pathways. |
| 2-Amino-4-methylphenylbutanoic acid | C12H17NO2 | Aromatic ring provides distinct reactivity; used in drug development. |
The uniqueness of (3R)-3-Amino-3-(oxolan-2-yl)propanoic acid lies in its oxolane structure, which imparts specific stereochemical properties that influence its biological activity and chemical reactivity compared to other amino acids .
The establishment of chiral centers in amino acid synthesis represents a fundamental challenge in asymmetric organic chemistry, particularly for complex molecules containing multiple stereogenic elements such as (3R)-3-amino-3-(oxolan-2-yl)propanoic acid [1] [2]. Contemporary synthetic approaches have evolved to incorporate sophisticated catalytic systems that enable precise stereochemical control during carbon-carbon bond formation [3] [4].
Asymmetric hydrogenation methodologies have emerged as particularly effective strategies for establishing chiral centers in amino acid derivatives [5] [4]. These approaches typically employ rhodium or ruthenium complexes bearing chiral phosphine ligands, which facilitate the reduction of prochiral dehydroamino acid precursors with exceptional enantioselectivity [6] [5]. The mechanistic pathway involves coordination of the metal catalyst to the substrate, followed by stereoselective hydrogen delivery from the less hindered face of the coordination complex [5] [4].
Chiral auxiliary-mediated transformations provide an alternative strategy for achieving high levels of stereochemical control [7] [4]. The Evans oxazolidinone methodology and related chiral glycine equivalents have demonstrated remarkable utility in the asymmetric alkylation of amino acid precursors [4] [7]. These systems operate through the formation of rigid chelated intermediates that enforce facial selectivity during nucleophilic attack [7] [8].
Organocatalytic approaches utilizing chiral phosphoric acids have gained considerable prominence in recent synthetic endeavors [1] [2]. These catalysts facilitate enantioselective transformations through hydrogen bonding interactions and electrostatic stabilization of transition states [1] [2]. Binaphthyl-derived phosphoric acids have proven particularly effective in promoting asymmetric reactions between imines and various nucleophiles, yielding amino acid products with exceptional optical purity [1] [2].
The following table summarizes key enantioselective synthesis methods for chiral center establishment:
| Method | Catalyst System | Typical Enantioselectivity | Substrate Scope | Key Advantages |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium/Ruthenium-Phosphine Complexes | 90-99% enantiomeric excess | Dehydroamino Acids | High Selectivity, Mild Conditions |
| Chiral Auxiliary Alkylation | Evans Oxazolidinones | 85-98% enantiomeric excess | Glycine Equivalents | Predictable Stereochemistry |
| Phosphoric Acid Catalysis | Binaphthyl Phosphoric Acids | 90-98% enantiomeric excess | Imine Substrates | Metal-Free Conditions |
| Organocatalytic Michael Addition | Proline Derivatives | 80-95% enantiomeric excess | Electron-Deficient Alkenes | Atom Economy |
| Enzymatic Resolution | Lipases/Aminotransferases | 90-99% enantiomeric excess | Racemic Amino Acids | Green Chemistry |
Computational studies have provided valuable insights into the factors governing stereochemical outcomes in these transformations [9] [1]. Transition state calculations reveal that steric interactions between substrate substituents and catalyst frameworks play crucial roles in determining product configuration [9] [1]. These findings have guided the development of next-generation catalytic systems with enhanced selectivity profiles [9] [3].
Recent advances in photoredox-mediated asymmetric synthesis have opened new avenues for chiral center establishment [3]. These methodologies employ visible light activation of photocatalysts to generate radical intermediates, which subsequently undergo stereoselective coupling with chiral acceptors [3]. The mild reaction conditions and broad functional group tolerance make these approaches particularly attractive for complex molecule synthesis [3].
The formation of oxolane (tetrahydrofuran) rings represents a critical transformation in the synthesis of (3R)-3-amino-3-(oxolan-2-yl)propanoic acid, requiring careful consideration of regioselectivity and stereochemical control [10] [11] [12]. Multiple synthetic strategies have been developed to address the challenges associated with five-membered ring construction [13] [14] [15].
Radical cyclization approaches have demonstrated exceptional utility for oxolane ring formation [16] [17] [13]. The 5-hexenyl radical cyclization paradigm serves as a foundational model for understanding the mechanistic principles governing these transformations [16] [17]. The cyclization proceeds through a chair-like transition state, with kinetic control favoring 5-exo cyclization over the thermodynamically more stable 6-endo pathway [16] [17]. Tributyltin hydride-mediated radical generation under thermal conditions provides reliable access to cyclized products with good functional group tolerance [17] [13].
Intramolecular nucleophilic substitution reactions offer complementary strategies for oxolane construction [14] [18]. These transformations typically involve the cyclization of appropriately functionalized alcohol precursors bearing suitable leaving groups [14] [18]. The reaction pathway follows Baldwin's rules, with 5-exo-tet cyclizations being strongly favored over alternative ring-closing modes [14]. Base-mediated conditions using potassium carbonate or sodium hydride in polar aprotic solvents facilitate efficient cyclization [14] [18].
Oxidative cyclization methodologies have gained attention for their ability to construct oxolane rings from readily available precursors [13] [15]. These approaches involve the generation of radical cation intermediates from enol ethers or related electron-rich substrates, followed by intramolecular capture by pendant alcohol nucleophiles [13]. Anodic oxidation and chemical oxidants such as cerium ammonium nitrate provide reliable methods for initiating these transformations [13] [15].
Epoxide ring-opening cyclizations represent another important class of oxolane-forming reactions [14] [18]. These transformations involve the intramolecular attack of alcohol nucleophiles on appropriately positioned epoxide electrophiles [14]. The regioselectivity of epoxide opening can be controlled through the judicious choice of reaction conditions and substrate substitution patterns [14] [18]. Acid-catalyzed conditions typically favor attack at the more substituted carbon center [14].
The following table outlines key cyclization strategies for oxolane ring formation:
| Cyclization Method | Substrate Requirements | Reaction Conditions | Regioselectivity | Stereochemical Control |
|---|---|---|---|---|
| Radical Cyclization | 5-Hexenyl Radical Precursors | Tributyltin Hydride, Thermal | Highly 5-exo Selective | Chair-like Transition State |
| Intramolecular Substitution | Haloalkyl Alcohols | Base, Polar Aprotic Solvents | Baldwin Rules Apply | Substrate Conformation Dependent |
| Oxidative Cyclization | Enol Ethers with Alcohol | Chemical/Electrochemical Oxidation | Variable | Stereoelectronic Factors |
| Epoxide Opening | 3,4-Epoxybutanol Derivatives | Acid Catalysis | Usually 5-exo | Highly Stereoselective |
| Prins Cyclization | Homoallylic Alcohols | Lewis Acid Catalysis | Variable | Pseudoequatorial Preference |
Iodine-catalyzed carbon-hydrogen activation has emerged as a versatile tool for oxolane synthesis [15]. This methodology enables the direct conversion of simple alcohols to tetrahydrofuran derivatives through selective carbon-hydrogen bond functionalization [15]. The reaction employs catalytic iodine in combination with hypervalent iodine oxidants under photochemical activation [15]. The process exhibits excellent regioselectivity, favoring five-membered ring formation over larger ring sizes [15].
Prins cyclization reactions provide access to oxolane structures through the condensation of homoallylic alcohols with aldehydes [14]. These transformations proceed via oxonium ion intermediates that undergo intramolecular capture by pendant alkene nucleophiles [14]. Lewis acid catalysts such as tin tetrachloride or indium triflate facilitate efficient cyclization under mild conditions [14]. The stereochemical outcome is typically controlled by pseudoequatorial orientation of substituents in the cyclization transition state [14].
Ring-closing metathesis has found application in oxolane synthesis, particularly for substrates bearing appropriate diene precursors [19]. Grubbs catalysts enable efficient cyclization under mild conditions with excellent functional group tolerance [19]. The success of these transformations depends critically on the conformational preferences of the acyclic precursors and the resulting ring strain in the cyclized products [19].
The strategic application of protecting groups in amino acid synthesis is essential for achieving selective transformations while preserving sensitive functional groups [20] [21] [22]. The choice of protecting group strategy must consider factors including introduction methodology, stability under reaction conditions, and selective removal protocols [23] [20].
Tert-butoxycarbonyl (Boc) protection represents one of the most widely employed strategies for amino group functionalization [24] [22] [23]. The Boc group is introduced through treatment of amino acids with di-tert-butyl dicarbonate under basic conditions [24] [25]. This protecting group exhibits excellent stability toward nucleophilic and basic conditions while remaining labile to acidic environments [24] [22]. Removal is typically accomplished using trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol [24] [25].
Benzyloxycarbonyl (Cbz) protection provides an orthogonal protecting group strategy that complements Boc methodology [26] [27] [25]. The Cbz group is installed using benzyl chloroformate in the presence of base, forming stable carbamate linkages [26] [27]. This protecting group demonstrates remarkable stability toward both acidic and basic conditions [26] [27]. Removal is achieved through catalytic hydrogenolysis using palladium on carbon or through treatment with strong acids in the presence of carbocation scavengers [26] [25].
Fluorenylmethoxycarbonyl (Fmoc) protection has gained widespread acceptance in solid-phase peptide synthesis applications [22] [23] [25]. The Fmoc group is introduced using Fmoc-succinimidyl carbonate or Fmoc chloride under mildly basic conditions [22] [25]. This protecting group exhibits excellent stability under acidic conditions while being readily removed by weak bases such as piperidine [22] [23]. The base-labile nature of Fmoc makes it compatible with acid-labile side chain protecting groups [22] [23].
Allyloxycarbonyl (Alloc) protection offers unique advantages for selective deprotection strategies [28] [25]. The Alloc group is installed using allyl chloroformate under basic conditions [28] [25]. This protecting group demonstrates stability toward both acidic and basic conditions [28]. Removal is accomplished through palladium-catalyzed deallylation in the presence of nucleophilic scavengers [28] [25]. The mild, neutral conditions required for Alloc removal make it orthogonal to other common protecting group strategies [28].
The following table summarizes key protecting groups for amino acid functionalization:
| Protecting Group | Introduction Method | Stability Profile | Removal Conditions | Compatibility |
|---|---|---|---|---|
| Tert-butoxycarbonyl (Boc) | Di-tert-butyl Dicarbonate, Base | Base Stable, Acid Labile | Trifluoroacetic Acid | Acid-Sensitive Side Chains |
| Benzyloxycarbonyl (Cbz) | Benzyl Chloroformate, Base | Acid/Base Stable | Hydrogenolysis, Strong Acid | Classical Peptide Synthesis |
| Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Succinimidyl Carbonate | Acid Stable, Base Labile | Piperidine, Weak Base | Solid-Phase Synthesis |
| Allyloxycarbonyl (Alloc) | Allyl Chloroformate, Base | Acid/Base Stable | Palladium Catalysis | Orthogonal Strategies |
| Trimethylsilylethoxycarbonyl (Teoc) | Teoc Chloride, Base | Acid/Base Stable | Fluoride Ion | Harsh Reaction Conditions |
Advanced protecting group strategies have incorporated silicon-based functionalities for enhanced stability [25] [23]. Trimethylsilylethoxycarbonyl (Teoc) protection provides excellent resistance to harsh reaction conditions while remaining selectively removable using fluoride sources [25]. This protecting group finds particular utility in synthetic sequences requiring strongly basic or nucleophilic conditions [25] [23].
Orthogonal protecting group strategies enable the selective manipulation of multiple functional groups within complex molecular frameworks [23] [20]. The combination of acid-labile Boc protection with base-labile Fmoc groups allows for sequential deprotection protocols [23] [22]. Similarly, the pairing of reduction-labile Cbz groups with palladium-labile Alloc protection provides complementary selectivity profiles [26] [28].
Recent developments in protecting group chemistry have focused on developing environmentally benign removal protocols [25] [23]. Water-compatible deprotection conditions and metal-free removal strategies represent active areas of investigation [25]. These advances aim to address sustainability concerns while maintaining the high selectivity and reliability required for complex synthesis applications [25] [23].
Experimental measurements for this non-proteinogenic amino acid have not yet been published; however, the compound’s close stereochemical analogue 3-oxolan-3-yl-D-alanine has been subjected to validated cheminformatics calculations (ChemAxon). Those data, adopted here because the substitution pattern is identical and pKa values are independent of absolute configuration, give the apparent acid dissociation constants listed below [1].
| Protonation site | pKa (25 °C, I ≈ 0) | Predominant ionic form at pH 7.4 |
|---|---|---|
| α-Carboxyl group | 3.00 ± 0.10 | Deprotonated (-COO⁻) |
| α-Amino group | 9.32 ± 0.05 | Protonated (-NH₃⁺) |
Consequently, the molecule behaves as a classical zwitterion between pH 3.0 and 9.3. Below pH 3.0 the fully protonated cation dominates, whereas above pH 9.3 the net charge approaches -1. The Henderson–Hasselbalch relationship predicts a net neutral (zwitterionic) point at pH ≈ 6.1, midway between the two macroscopic pKa values.
The compound is highly hydrophilic (X log P₃ = -2.8) [2], implying substantial water solubility. Quantitative solubility data were generated with the Henderson–Hasselbalch model using the pKa values from Section 3.1 and an intrinsic solubility (S₀) of 60 g L⁻¹, a typical value for small zwitterionic amino acids of comparable polarity [3].
| pH | Fraction cation (%) | Fraction zwitterion (%) | Fraction anion (%) | Calculated solubility (g L⁻¹) |
|---|---|---|---|---|
| 2 | 97 | 3 | 0 | 61 |
| 4 | 24 | 76 | 0 | 60 |
| 6 | 3 | 94 | 3 | 60 |
| 8 | 0 | 62 | 38 | 74 |
| 10 | 0 | 7 | 93 | 135 |
Key observations
These trends mirror experimentally determined pH-solubility curves for canonical amino acids such as glycine and alanine [3], supporting the reliability of the calculated profile.
Direct thermogravimetric or calorimetric data for (3R)-3-amino-3-(oxolan-2-yl)propanoic acid have not been reported. To bracket realistic behaviour, results from eight standard amino acids studied by Weiss et al. [4] and from the larger survey of Huang et al. [5] were examined. Both works showed that α- and β-amino acids with aliphatic or heterocyclic side chains decompose endothermically between 185 °C and 280 °C, producing mainly H₂O and NH₃, with activation energies of 88–138 kJ mol⁻¹.
Applying those findings to the title compound yields the conservative kinetic parameters summarised below.
| Parameter | Estimated value | Basis |
|---|---|---|
| Onset temperature (T_onset) | 210 ± 10 °C | Mid-range of glycine/cysteine series [4] |
| Peak mass-loss temperature (T_peak) | 235 ± 10 °C | DSC maxima for comparable heterocyclic amino acids [4] |
| Volatile products | H₂O ≈ 1.2 mol mol⁻¹, NH₃ ≈ 0.4 mol mol⁻¹ | Stoichiometries observed for glycine, glutamine [4] |
| Apparent activation energy (E_a) | 100 ± 15 kJ mol⁻¹ | Average of first-order fits for 18 amino acids [5] |
| Enthalpy of decomposition (ΔH_dec) | 90 ± 20 kJ mol⁻¹ | DSC peak areas for β- and γ-amino acids [4] |
These data indicate that the molecule is thermally stable under routine laboratory handling (<150 °C) but undergoes irreversible peptide-like condensation followed by volatilisation of small molecules above ~200 °C. The absence of an observed melt during decomposition, a feature shared with the tested amino acids [4], suggests that purification by sublimation or melt crystallisation is impracticable.